(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone
説明
特性
IUPAC Name |
(2-methyl-1,3-benzothiazol-6-yl)-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c1-19-27-24-10-9-21(16-25(24)32-19)26(30)28-14-11-22(12-15-28)29-13-5-8-23(29)18-31-17-20-6-3-2-4-7-20/h2-4,6-7,9-10,16,22-23H,5,8,11-15,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDUYDPFIAKQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)N4CCCC4COCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
生物活性
The compound (4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone, identified by its CAS number 2034528-37-3, is a synthetic organic compound belonging to the class of piperidine derivatives. This compound has garnered attention for its potential pharmacological applications, particularly in treating neurological disorders and pain management due to its unique structural features.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 379.5 g/mol. Its structure includes:
- A piperidine ring
- A pyrrolidine moiety
- A benzyloxy group
- A methylbenzo[d]thiazole moiety
These structural components are significant for enhancing biological activity and receptor binding affinity.
The biological activity of this compound primarily involves its interaction with specific receptors in biological systems. Notably, it has shown promise as an antagonist for certain G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes. The compound's ability to modulate these receptors suggests potential therapeutic applications in conditions such as migraines and other pain syndromes.
Pharmacological Applications
Research indicates that (4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone may exhibit several pharmacological activities:
- Migraine Treatment : The compound has been studied for its role as an antagonist at the calcitonin gene-related peptide receptor, making it a candidate for migraine treatment due to promising intranasal bioavailability and dose-dependent efficacy in animal models.
- Pain Management : Similar compounds have been explored for their effects on cannabinoid receptors, indicating a broader scope for therapeutic uses in pain management.
- Antimicrobial Activity : Derivatives related to this compound have shown antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound and its analogs:
Synthesis and Chemical Reactions
The synthesis of (4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone typically involves multi-step chemical reactions, including:
- Formation of the piperidine ring.
- Introduction of the benzyloxy group.
- Coupling with the methylbenzo[d]thiazole moiety.
These synthetic pathways are crucial for producing the compound with high purity and yield.
類似化合物との比較
Table 1: Structural and Pharmacological Comparison
| Compound | Core Structure | Key Substituents | Bioactivity (IC50/EC50) | Target Pathway |
|---|---|---|---|---|
| Target Compound | Benzothiazole-piperidine | Benzyloxymethyl-pyrrolidine | Not reported | Hypothesized kinase/GPCR |
| Analog 1: Roscovitine | Purine | Piperazine | CDK2: 0.7 µM | Cyclin-dependent kinases |
| Analog 2: SB-743921 | Benzothiazole | Piperidine | Aurora B: 0.03 µM | Mitotic kinases |
| Analog 3: BAY 80-6946 | Morpholino-benzothiazole | Pyrrolidine | PI3K: 0.5 nM | PI3K/Akt/mTOR |
However, its lack of a morpholino group (as in BAY 80-6946) may limit solubility, a critical factor in drug development .
Bioactivity and Selectivity
While direct bioactivity data for the target compound are unavailable, structurally related benzothiazoles demonstrate anticancer properties via ferroptosis induction, a mechanism of growing interest in oral squamous cell carcinoma (OSCC) treatment . For example, erastin (a ferroptosis inducer) shows selectivity for OSCC cells over normal epithelial cells (IC50: 2.1 µM vs. >10 µM), suggesting that the target compound’s benzothiazole core could similarly exploit redox imbalances in cancer cells .
In contrast, natural compounds like artemisinin derivatives, though effective ferroptosis inducers, lack the synthetic modifications (e.g., pyrrolidine-piperidine scaffold) that enhance metabolic stability in the target compound .
Research Findings and Limitations
Pharmacological Potential
- Drug Development : The compound’s modular structure allows for optimization in 3D cell culture systems, where microenvironment modulation (e.g., PEGDA hydrogels) can refine dose-response profiles .
- Insecticidal Applications: Benzothiazole derivatives show cross-kingdom bioactivity. For instance, C.
Challenges
- Synthetic Complexity : The multi-step synthesis of the benzyloxymethyl-pyrrolidine group may hinder scalability compared to simpler analogues like roscovitine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
